![molecular formula C12H13NO B12600009 4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile CAS No. 610797-36-9](/img/structure/B12600009.png)
4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile is an organic compound with the molecular formula C12H13NO It is a derivative of benzonitrile, characterized by the presence of an ethenyl group and an isopropoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 4-ethenylbenzonitrile with isopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of 4-ethenyl-3-[(propan-2-yl)oxy]benzaldehyde.
Reduction: Formation of 4-ethenyl-3-[(propan-2-yl)oxy]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylbenzonitrile: Similar structure but lacks the isopropoxy group.
4-Cyanostyrene: Another derivative of benzonitrile with a vinyl group.
p-Vinylbenzonitrile: Similar to 4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile but with different substituents.
Eigenschaften
CAS-Nummer |
610797-36-9 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-ethenyl-3-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-4-11-6-5-10(8-13)7-12(11)14-9(2)3/h4-7,9H,1H2,2-3H3 |
InChI-Schlüssel |
XIFGSEZIDFTHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)C#N)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
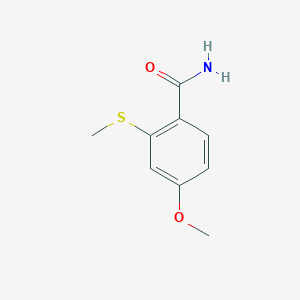

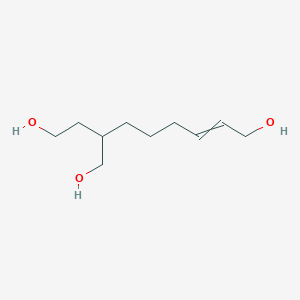
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
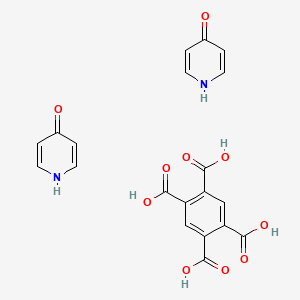
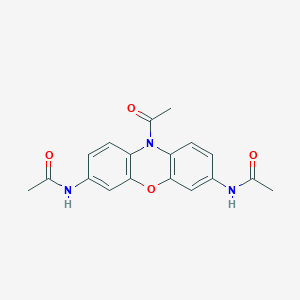
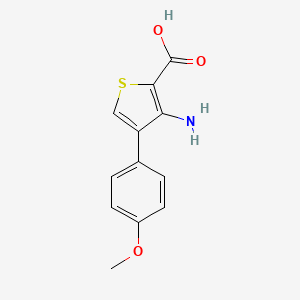
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)


![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
